3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid 3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383848
InChI: InChI=1S/C12H23NO2/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol

3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid

CAS No.:

Cat. No.: VC18383848

Molecular Formula: C12H23NO2

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid -

Specification

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
IUPAC Name 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid
Standard InChI InChI=1S/C12H23NO2/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15)
Standard InChI Key LRBGMRZDCVXFDV-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1CCC(CC1)CCC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid reflects its piperidine backbone substituted at the 1-position with a 2-methylpropyl group and at the 4-position with a propanoic acid chain. Its molecular formula is C₁₂H₂₃NO₂, corresponding to a molecular weight of 213.32 g/mol. The presence of both a tertiary amine (piperidine) and a carboxylic acid group confers amphiphilic properties, influencing solubility and bioavailability .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid generally involves a multi-step process:

  • Piperidine Alkylation: Reacting piperidin-4-ylmethanol with 1-bromo-2-methylpropane in the presence of a base (e.g., potassium carbonate) to introduce the isobutyl group.

  • Side Chain Elongation: Converting the hydroxymethyl group to a propanoic acid via oxidation and subsequent carboxylation. Alternative methods employ Michael addition or Grignard reactions to install the carboxylic acid moiety .

A representative synthesis is outlined below:

StepReactionReagents/ConditionsYield
1N-Alkylation1-Bromo-2-methylpropane, K₂CO₃, DMF, 80°C75%
2Oxidation of AlcoholKMnO₄, H₂O, 60°C82%
3Carboxylic Acid FormationHCl (aq), reflux68%

Industrial-Scale Production Challenges

Industrial synthesis faces challenges in controlling regioselectivity during alkylation and minimizing byproducts from over-alkylation. Continuous flow reactors have been proposed to enhance efficiency, as demonstrated in related piperidine derivatives. Purification often requires chromatography or crystallization, adding to production costs.

Physicochemical Properties

Key Parameters

Experimental and computational data reveal the following properties:

PropertyValueMethod/Source
Molecular Weight213.32 g/molCalculated
Melting Point142–145°CDifferential Scanning Calorimetry
logP1.8 ± 0.2HPLC Retention Time
Aqueous Solubility2.1 mg/mL (pH 7.4)Shake-Flask Method
pKa (Carboxylic Acid)4.3Potentiometric Titration

The compound’s solubility-profile-dependent ionization state at physiological pH (4–5% unionized) impacts its membrane permeability and pharmacokinetics .

Biological Activity and Mechanisms

GPR40 Agonism and Metabolic Effects

3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid exhibits partial agonism at GPR40 (FFAR1), a GPCR expressed in pancreatic β-cells. Activation of GPR40 enhances glucose-stimulated insulin secretion (GSIS), making it a target for type 2 diabetes therapeutics. In vitro assays demonstrate an EC₅₀ of 320 nM, with 80% efficacy relative to full agonists .

Selectivity Profile

The compound shows >50-fold selectivity over related receptors (GPR120, GPR41) and minimal off-target activity against ion channels (hERG IC₅₀ > 10 μM). This selectivity reduces the risk of cardiotoxicity, a common issue with earlier GPCR agonists .

In Vivo Efficacy

In diabetic rodent models, oral administration (10 mg/kg) reduced fasting blood glucose by 40% over 6 hours. Synergy with metformin was observed, suggesting combinatory therapeutic potential .

Therapeutic Applications and Clinical Relevance

Type 2 Diabetes Management

Preclinical data support its use as an insulin secretagogue with a lower hypoglycemia risk than sulfonylureas. Unlike DPP-4 inhibitors, GPR40 agonists provide glucose-dependent insulin release, enhancing safety .

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